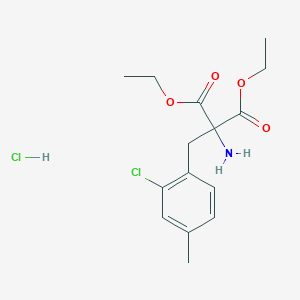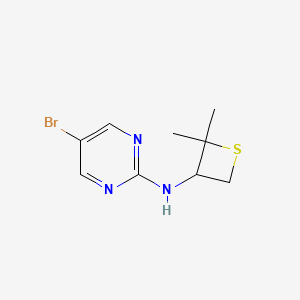
1-Propanesulfonic acid, 3-(ethylphenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-(ethylphenylamino)- is an organic compound with the molecular formula C11H17NO3S It is a sulfonic acid derivative that features an ethylphenylamino group attached to the propanesulfonic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-(ethylphenylamino)- typically involves the reaction of 3-chloropropanesulfonic acid with N-ethyl aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylphenylamino group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 1-Propanesulfonic acid, 3-(ethylphenylamino)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microchannel reactors can also enhance the efficiency of the process by providing a larger surface area for the reaction to occur.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanesulfonic acid, 3-(ethylphenylamino)- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonamides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethylphenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfonate esters or sulfonamides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the ethylphenylamino group.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-(ethylphenylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 3-(ethylphenylamino)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The sulfonic acid group can form strong ionic interactions with positively charged residues in proteins, while the ethylphenylamino group can participate in hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanesulfonic acid: A similar compound with an amino group instead of an ethylphenylamino group.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring instead of an ethylphenylamino group.
Uniqueness
1-Propanesulfonic acid, 3-(ethylphenylamino)- is unique due to the presence of the ethylphenylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic targets in biological systems. Additionally, the ethylphenylamino group can participate in a wider range of chemical reactions compared to simpler amino or morpholino groups.
Propiedades
Número CAS |
102636-89-5 |
|---|---|
Fórmula molecular |
C11H17NO3S |
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
3-(N-ethylanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO3S/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15) |
Clave InChI |
HXITYOAFXWBMLL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCS(=O)(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


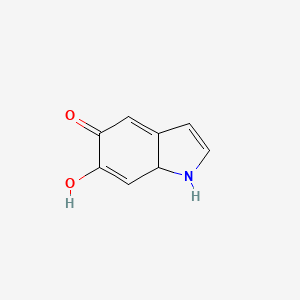
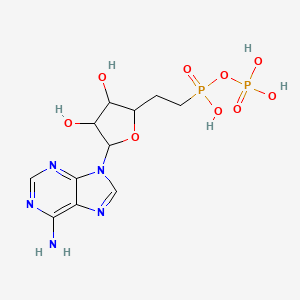
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)

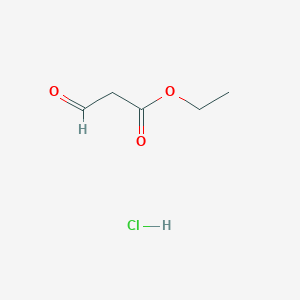

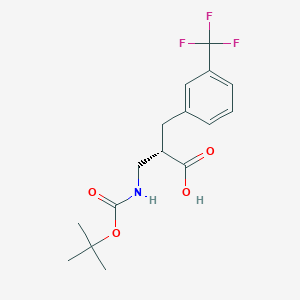
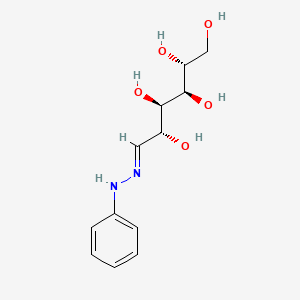

![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)
